molecular formula C13H14N2O3 B13214929 Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13214929
M. Wt: 246.26 g/mol
InChI Key: NJYZMDPBEWNPFZ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazolone derivative characterized by a 3-oxo-2,3-dihydro-1H-pyrazole core substituted with a 2-methylphenyl group at position 2 and a methyl ester at position 4. Its structure highlights the importance of substituent positioning and ester functionality in modulating physicochemical and biological properties.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-[2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H14N2O3/c1-9-5-3-4-6-11(9)15-13(17)10(8-14-15)7-12(16)18-2/h3-6,8,14H,7H2,1-2H3

InChI Key

NJYZMDPBEWNPFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CN2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Key Parameters of Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight Substituent (Position) Ester Group Key Features
Target Compound C₁₃H₁₄N₂O₃ 246.26 2-methylphenyl (2) Methyl Ortho-methyl, compact ester
Ethyl 2-[2-(3-methylphenyl)-3-oxo-...]acetate (1017437-76-1) C₁₄H₁₆N₂O₃ 260.29 3-methylphenyl (2) Ethyl Meta-methyl, bulkier ester
Methyl 2-[2-(2-fluorophenyl)-3-oxo-...]acetate (2060034-43-5) C₁₂H₁₁FN₂O₃ 250.23 2-fluorophenyl (2) Methyl Electron-withdrawing fluorine substituent
Ethyl 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate C₇H₁₀N₂O₃ 170.17 None (unsubstituted phenyl) Ethyl Base structure for activity comparison
Methyl 2-[2-(2,5-dimethylphenyl)-3-oxo-...]acetate (2059954-56-0) C₁₄H₁₆N₂O₃ 260.29 2,5-dimethylphenyl (2) Methyl Di-ortho substituents, enhanced steric effects

Key Observations

The 2-fluorophenyl analog (CAS 2060034-43-5) exhibits increased polarity due to fluorine’s electronegativity, which may enhance solubility in polar solvents or influence receptor binding .

Ester Group Impact :

  • The methyl ester in the target compound offers lower lipophilicity (logP ~1.8 estimated) compared to ethyl esters (e.g., CAS 1017437-76-1, logP ~2.3), affecting membrane permeability and bioavailability .

Biological Activity Trends :

  • Pyrazolone derivatives with electron-withdrawing groups (e.g., fluorine) often show enhanced antimicrobial activity due to improved interaction with target enzymes .
  • Di-ortho substituents (e.g., 2,5-dimethylphenyl in CAS 2059954-56-0) may reduce metabolic degradation by hindering enzymatic access .

Crystallographic Insights

  • While specific data for the target compound are unavailable, related pyrazolones exhibit hydrogen-bonded dimers in crystal structures, stabilized by N–H···O interactions . Such patterns may influence solubility and stability.

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